molecular formula C13H26N2O B13426190 3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine

3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine

Katalognummer: B13426190
Molekulargewicht: 226.36 g/mol
InChI-Schlüssel: UYQYWTBUZIWROV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine is an organic compound characterized by a spirocyclic structure. This compound is notable for its unique arrangement of atoms, which includes a spiro ring system and an amine functional group. The presence of the methoxymethyl group further adds to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the spirocyclic ring system through a cyclization reaction. This is followed by the introduction of the methoxymethyl group and the amine functionality through subsequent reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve overall efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the amine group.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and other anions can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure and functional groups allow it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)butan-1-amine
  • 3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-amine

Uniqueness

The uniqueness of 3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine lies in its specific spirocyclic structure and the presence of the methoxymethyl group. These features confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C13H26N2O

Molekulargewicht

226.36 g/mol

IUPAC-Name

3-[4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl]propan-1-amine

InChI

InChI=1S/C13H26N2O/c1-16-10-12-9-15(8-4-7-14)11-13(12)5-2-3-6-13/h12H,2-11,14H2,1H3

InChI-Schlüssel

UYQYWTBUZIWROV-UHFFFAOYSA-N

Kanonische SMILES

COCC1CN(CC12CCCC2)CCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.